Product packaging for Ethyl 5-amino-2,4-dichlorobenzoate(Cat. No.:CAS No. 91151-73-4)

Ethyl 5-amino-2,4-dichlorobenzoate

Cat. No.: B3058690
CAS No.: 91151-73-4
M. Wt: 234.08 g/mol
InChI Key: JVWJAEVIKSXMIF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,4-dichlorobenzoate (CAS 91151-73-4) is a high-purity chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This benzoate ester derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound is characterized by its amino and dichloro substituents on the aromatic ring, which make it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. As a standard laboratory reagent, it is used in various research applications such as method development and chemical synthesis. Please note that this product is currently on backorder . This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Safety Information: Handle with appropriate precautions. This compound may cause skin and eye irritation and may be harmful if inhaled . Please consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2 B3058690 Ethyl 5-amino-2,4-dichlorobenzoate CAS No. 91151-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJAEVIKSXMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542831
Record name Ethyl 5-amino-2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91151-73-4
Record name Ethyl 5-amino-2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Positional Isomerism Considerations

The systematic IUPAC name for Ethyl 5-amino-2,4-dichlorobenzoate is this compound. The numbering of the substituents on the benzene (B151609) ring is determined by the carboxylate group, which is assigned the primary position (C1).

This compound is part of a family of dichlorinated aminobenzoate esters, and its properties and reactivity are influenced by the specific arrangement of its functional groups. Positional isomers, where the amino and chloro groups are located at different positions on the benzene ring, exhibit distinct chemical and physical properties. This isomerism is a critical consideration in synthetic chemistry, as the reactivity of the amino group and the benzene ring is highly dependent on the electronic effects of the chloro substituents.

Table 1: Properties of this compound and its Positional Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound91151-73-4C₉H₉Cl₂NO₂234.08
Ethyl 4-amino-3,5-dichlorobenzoate74878-31-2C₉H₉Cl₂NO₂234.08
Ethyl 2-amino-4,5-dichlorobenzoate1108668-25-2C₉H₉Cl₂NO₂234.08

Significance As a Privileged Structure and Synthetic Intermediate

The concept of a "privileged structure" is central to modern medicinal chemistry and drug discovery. A privileged structure is a molecular scaffold that can serve as a basis for the development of ligands for multiple, often unrelated, biological targets. nih.govnih.gov These scaffolds possess versatile binding properties and often exhibit favorable drug-like characteristics.

While Ethyl 5-amino-2,4-dichlorobenzoate itself has not been extensively documented as a privileged structure, the broader class of substituted aminobenzoic acids and their esters are recognized as important pharmacophores. For instance, aminopyrazoles are considered privileged structures in the design of protein kinase inhibitors for anticancer therapies. bas.bg The di-substituted aminobenzoate framework, as seen in this compound, provides a versatile platform for the introduction of further molecular diversity. The amino group can be readily modified or used as a handle for the construction of heterocyclic rings, a common feature in many biologically active compounds.

The true significance of this compound in contemporary research lies in its role as a synthetic intermediate. The presence of multiple reactive sites—the amino group, the ester, and the activated benzene (B151609) ring—makes it a valuable starting material for the construction of more complex molecules, particularly heterocyclic systems.

Overview of Research Trajectories

Direct Synthetic Routes to this compound

Direct synthesis of the target compound can be approached through several strategic pathways.

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-amino-2,4-dichlorobenzoic acid. nih.gov This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the ester. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product, the alcohol is often used in excess, serving as both reactant and solvent. libretexts.org

A similar transformation is the synthesis of the methyl ester, mthis compound, which is achieved by refluxing 5-amino-2,4-dichlorobenzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid under anhydrous conditions. smolecule.com

Table 1: Representative Esterification Reaction

Reactant Reagent Conditions Product

Synthesizing this compound through aromatic functionalization strategies would involve introducing the chloro and amino groups onto an ethyl benzoate (B1203000) scaffold. wikipedia.org However, this approach is challenging due to the directing effects of the substituents. A more common and controlled strategy involves the sequential functionalization of a simpler precursor, such as m-toluic acid. google.com This multi-step process includes nitration, followed by reduction of the nitro group to an amine, and subsequent chlorination. google.com For instance, 2-amino-3-methylbenzoic acid can be chlorinated using dichlorohydantoin in N,N-dimethylformamide to yield 2-amino-3-methyl-5-chlorobenzoic acid. google.com A similar sequence starting from a different precursor would lead to 5-amino-2,4-dichlorobenzoic acid, which can then be esterified as described previously.

Reductive amination, in its broadest sense, can refer to the formation of an amine. In the context of synthesizing this compound, the most pertinent approach is the reduction of a corresponding nitro-substituted precursor, namely Ethyl 5-nitro-2,4-dichlorobenzoate. The synthesis of aromatic amines through the reduction of nitroarenes is a fundamental and widely used transformation in organic chemistry. orgsyn.org

Various reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method, although it requires careful handling due to the flammability of the catalysts and the use of hydrogen gas under pressure. orgsyn.org Alternative methods that circumvent these challenges have been developed. For example, the reduction of aromatic nitro compounds can be effectively achieved using indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. orgsyn.org This method has been demonstrated to be selective for the reduction of the nitro group, leaving other functional groups intact. orgsyn.org

Synthesis of Positional Isomers and Related Dichlorobenzoate Analogues

The synthesis of positional isomers and other related analogues follows similar chemical principles, primarily involving the esterification of the appropriately substituted aminodichlorobenzoic acids.

Ethyl 4-amino-3,5-dichlorobenzoate is an important positional isomer. ontosight.ainih.gov Its synthesis is typically achieved through the esterification of 4-amino-3,5-dichlorobenzoic acid with ethanol. ontosight.aichemicalbook.com A specific protocol involves treating a suspension of 4-amino-3,5-dichlorobenzoic acid in ethanol with thionyl chloride. The reaction mixture is heated, and after workup, provides the desired ethyl ester in quantitative yield. chemicalbook.com

Table 2: Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate

Precursor Reagents Conditions Product Yield

This compound serves as a precursor in the synthesis of other derivatives, such as Ethyl 4-amino-3,5-diiodobenzoate, which can be prepared from benzocaine (B179285) (Ethyl 4-aminobenzoate) and iodine monochloride. chemicalbook.com

The synthesis of methyl ester analogues follows the same esterification logic. Mthis compound is prepared by refluxing 5-amino-2,4-dichlorobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid. smolecule.comsynblock.com

The synthesis of another isomer, Methyl 2-amino-4,5-dichlorobenzoate, can be inferred from similar preparations. clearsynth.compharmint.net For example, Methyl 2-amino-5-chlorobenzoate is synthesized by heating 2-amino-4-chlorobenzoic acid in a solution of hydrogen chloride in methanol under reflux. prepchem.com Similarly, the synthesis of Methyl 2-amino-4,5-dichlorobenzoate would proceed via the esterification of 2-amino-4,5-dichlorobenzoic acid.

Table 3: Synthesis of Related Methyl Ester Analogues

Product Precursor Reagents Conditions
Mthis compound 5-amino-2,4-dichlorobenzoic acid Methanol, Sulfuric Acid Reflux smolecule.com
Methyl 2-amino-5-chlorobenzoate 2-amino-4-chlorobenzoic acid Methanol, Hydrogen chloride Reflux for 10 hours prepchem.com

Preparation of Other Substituted Aminobenzoate Esters

The synthesis of substituted aminobenzoate esters is a fundamental process in organic chemistry, yielding compounds with a wide range of applications, including in the development of pharmaceuticals and other biologically active molecules. The specific synthetic route and precursors are chosen based on the desired substitution pattern on the aromatic ring.

A common approach involves the esterification of a correspondingly substituted aminobenzoic acid. For instance, ethyl 4-aminobenzoate, also known as benzocaine, can be prepared by the esterification of p-aminobenzoic acid (PABA) with ethanol in the presence of an acid catalyst. quora.comresearchgate.netorgsyn.org This reaction is a classic example of Fischer esterification. researchgate.net The synthesis can also be achieved through the reduction of ethyl p-nitrobenzoate. orgsyn.orglookchem.com

The preparation of more complex substituted aminobenzoate esters often requires multi-step synthetic sequences. For example, the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates can start from 3-hydroxy-4-nitrobenzoic acid. nih.gov This precursor is first converted to its methyl ester, followed by alkylation, reduction of the nitro group, and finally cyclization to form the thiazole (B1198619) ring. nih.gov This highlights how the precursor chemistry dictates the feasible reaction pathways to obtain intricately functionalized aminobenzoate ester derivatives.

Another illustrative example is the synthesis of various aminobenzoic acid esters of substituted monoalkylamino alcohols. acs.orgacs.org These syntheses often begin with a suitable chloro-substituted alcohol which is then reacted with an appropriate amine to introduce the amino alcohol side chain. acs.org The resulting amino alcohol can then be esterified with a substituted aminobenzoic acid to yield the final product.

The following table provides a summary of precursors and general reaction types for the synthesis of a selection of substituted aminobenzoate esters.

Table 1: Synthesis of Various Substituted Aminobenzoate Esters

Target Compound Starting Precursor(s) Key Reaction Type(s)
Ethyl 4-aminobenzoate p-Aminobenzoic acid and Ethanol Fischer Esterification
Ethyl 4-aminobenzoate Ethyl p-nitrobenzoate Reduction of nitro group
Methyl 2-aminobenzo[d]thiazole-6-carboxylates 3-Hydroxy-4-nitrobenzoic acid Esterification, Alkylation, Reduction, Cyclization

Mechanistic Studies of Reaction Pathways

The study of reaction kinetics is crucial for understanding the mechanisms of synthetic transformations and for optimizing reaction conditions. For the synthesis of substituted aminobenzoate esters, kinetic studies often focus on the esterification step.

The Fischer esterification of substituted benzoic acids with alcohols is an acid-catalyzed equilibrium reaction. researchgate.net The rate of this reaction is influenced by several factors, including the structure of the carboxylic acid and the alcohol, the temperature, and the concentration of the catalyst. Investigations into the esterification of various substituted benzoic acids have shown that the reaction rates are dependent on the nature and position of the substituents on the benzene ring. acs.orgacs.org This is often quantified by the Hammett equation, which relates reaction rates to substituent and reaction constants. wikipedia.org

For example, a kinetic study of the esterification of benzoic acid with butanol catalyzed by p-toluenesulfonic acid revealed the reaction to be first order with respect to the benzoic acid. dnu.dp.ua Such studies allow for the determination of rate constants for both the forward and reverse reactions, as well as the activation energies. The activation energies for the forward and reverse reactions in the aforementioned study were found to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua

The presence of water can significantly affect the kinetics of esterification. Water can deactivate the acid catalyst by preferential solvation, thereby slowing down the reaction. researchgate.net This is a key consideration in driving the equilibrium towards the product side, often achieved by removing water as it is formed.

The following table presents hypothetical kinetic data to illustrate the effect of temperature on the rate constant of an esterification reaction.

Table 2: Illustrative Kinetic Data for an Esterification Reaction

Temperature (°C) Reactant Concentration (mol/L) Catalyst Concentration (mol/L) Rate Constant (k) (L/mol·s)
50 0.1 0.01 1.5 x 10⁻⁴
60 0.1 0.01 3.2 x 10⁻⁴

Catalysis is a cornerstone of the efficient synthesis of substituted aminobenzoate esters, enabling reactions to proceed under milder conditions and with higher selectivity.

In Fischer esterification, strong acids such as sulfuric acid or hydrochloric acid are commonly used as homogeneous catalysts. researchgate.netyoutube.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. researchgate.netyoutube.com However, if the aminobenzoic acid has a basic amino group, a stoichiometric amount of acid is required to both protonate the amine and catalyze the reaction. researchgate.net

For the reduction of nitro-substituted precursors to the corresponding amino compounds, catalytic hydrogenation is a widely employed method. orgsyn.org This heterogeneous catalytic process typically utilizes metals like platinum or palladium on a carbon support (Pd/C, Pt/C) in the presence of hydrogen gas. orgsyn.orgnih.gov The catalyst provides a surface for the reaction to occur, facilitating the reduction of the nitro group. Other reducing systems, such as indium in the presence of ammonium chloride, have also been developed as an environmentally safer alternative for the reduction of aromatic nitro compounds. orgsyn.org

Recent research has also focused on the development of novel catalytic systems. For instance, biocatalysis using enzymes like nitrene transferases is being explored for the C-H amination of carboxylic acid esters to produce α-amino esters. nih.govnih.gov This approach offers the potential for high enantioselectivity. Solid acid catalysts, such as zeolites and ion-exchange resins, are also being investigated as reusable and more environmentally friendly alternatives to mineral acids for esterification.

The following table summarizes common catalysts used in the synthesis of substituted aminobenzoate esters.

Table 3: Common Catalysts in the Synthesis of Substituted Aminobenzoate Esters

Reaction Type Catalyst Type Examples
Fischer Esterification Homogeneous Acid Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)
Nitro Group Reduction Heterogeneous Metal Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Nitro Group Reduction Metal/Salt System Indium (In) / Ammonium chloride (NH₄Cl)

Reactions Involving the Aromatic Amino Group

The presence of the primary amino group on the aromatic ring is a key driver of the compound's synthetic utility, allowing for a variety of functionalization reactions.

While the amino group itself is a nucleophile, its primary role in the context of this subsection is its influence on the aromatic ring's susceptibility to nucleophilic attack. The amino group's electron-donating nature can influence the regioselectivity of nucleophilic aromatic substitution (SNAAr) reactions, although the strong deactivating effect of the two chlorine atoms and the ester group are more dominant in activating the ring for such substitutions.

Specific examples of other nucleophiles displacing the chlorine atoms, influenced by the amino group's position, are discussed in section 3.3.

The nucleophilic character of the amino group allows for its ready conversion into amides and urethanes through reactions with acylating and related agents.

Amide Formation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. For instance, the acylation of a similar compound, 2-amino-5-chlorobenzoic acid, with benzoyl chloride in pyridine results in the formation of a benzoxazinone, which proceeds through an initial amide formation. derpharmachemica.com This suggests that this compound would react similarly to form an N-benzoyl derivative.

Urethane Formation: The amino group can react with chloroformates or isocyanates to yield urethanes (carbamates). These reactions are fundamental in the synthesis of various biologically active molecules and polymers. For example, the reaction of 5-amino-2,4,6-triiodoisophthalic acid derivatives with isocyanates is a known method for carbamoylation. chemrxiv.org

ReactantReagentProduct Type
This compoundAcyl ChlorideN-Acyl-5-amino-2,4-dichlorobenzoate
This compoundAnhydrideN-Acyl-5-amino-2,4-dichlorobenzoate
This compoundIsocyanateN-Aryl/alkyl-urethane derivative

The amino group is a prime target for derivatization to enhance the analytical detection of the molecule or to introduce new functionalities for further synthetic transformations.

For analytical purposes, the amino group can be reacted with various tagging reagents to facilitate detection by techniques such as HPLC or GC-MS. For synthetic purposes, the amino group is a versatile handle for the construction of more complex molecular architectures, particularly heterocyclic systems. For example, the amino group can be diazotized and subsequently replaced with a wide range of other functional groups (Sandmeyer reaction). Furthermore, the amino group is crucial in the synthesis of fused heterocyclic systems like quinazolines. The reaction of anthranilates with appropriate reagents often leads to the formation of quinazolinone structures. derpharmachemica.com

Reactivity of the Ester Moiety

The ethyl ester group of this compound is susceptible to reactions typical of carboxylic acid esters.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2,4-dichlorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. The steric hindrance from the adjacent chlorine atom and the deactivating effect of the other chlorine and amino groups can influence the rate of hydrolysis. In a related compound, the ethyl ester of β-alanine was found to be more readily hydrolyzed than a sterically hindered diethyl isophthalate. chemrxiv.org

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by heating the compound in an excess of another alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the molecule, such as its solubility or reactivity in subsequent steps.

ReactionReagentsProduct
HydrolysisNaOH(aq), then HCl(aq)5-amino-2,4-dichlorobenzoic acid
TransesterificationR-OH, H+ or RO-Alkyl 5-amino-2,4-dichlorobenzoate

Transformations Involving the Chlorine Substituents

The two chlorine atoms on the aromatic ring are relatively unreactive towards nucleophilic substitution under standard conditions. However, the presence of the electron-withdrawing ester group and the potential for activation by the amino group can facilitate their displacement under more forcing conditions or with potent nucleophiles.

Nucleophilic aromatic substitution (SNAAr) of aryl chlorides is generally more difficult than for fluorides or bromides. However, the cumulative electron-withdrawing effect of the substituents on the ring can make such reactions feasible. For instance, in related dichlorinated aromatic compounds, nucleophilic substitution of chlorine is a known reaction. benchchem.com The reaction of ethyl 4-amino-2-chlorobenzoate with sodium or potassium hydroxide can lead to the replacement of the chlorine atom with a hydroxyl group. benchchem.com This suggests that under appropriate conditions, the chlorine atoms of this compound could be displaced by strong nucleophiles like alkoxides, thiolates, or amines. The regioselectivity of such a substitution would be influenced by the combined electronic effects of the amino and ester groups.

Halogen Exchange Reactions

The chlorine atoms on the aromatic ring of this compound, being aryl halides, are generally unreactive towards classic nucleophilic substitution. However, they can be exchanged for other halogens, such as iodine or fluorine, through specialized reactions like the Finkelstein reaction.

The aromatic Finkelstein reaction is a type of nucleophilic aromatic substitution that facilitates the exchange of one halogen for another. ck12.orgwikipedia.org Unlike the classic Finkelstein reaction with alkyl halides, the substitution of aryl chlorides requires specific catalysts to proceed efficiently. wikipedia.orgbyjus.com This transformation is typically driven to completion by using a large excess of the halide salt or by taking advantage of the differential solubility of the resulting metal halide salt in the reaction solvent. wikipedia.orgquora.com

For the conversion of the chloro substituents in this compound to iodo groups, a common method involves treatment with sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The reaction is often catalyzed by copper(I) iodide, sometimes in the presence of a diamine ligand, or by nickel bromide and tri-n-butylphosphine. wikipedia.org The greater reactivity of the resulting aryl iodide makes this a valuable transformation for subsequent cross-coupling reactions.

Similarly, the chloro groups can be exchanged for fluorine using a source of fluoride (B91410) ions, such as potassium fluoride, in a polar solvent. wikipedia.org

Table 1: Conditions for Aromatic Finkelstein Reaction

ReactantReagentCatalystSolventProduct Feature
Aryl ChlorideSodium Iodide (NaI)Copper(I) Iodide (CuI) / Diamine LigandDimethylformamide (DMF)Chloro to Iodo
Aryl ChloridePotassium Fluoride (KF)None (High Temperature)Dimethyl Sulfoxide (DMSO)Chloro to Fluoro

This table presents generalized conditions for the aromatic Finkelstein reaction, applicable to substrates like this compound.

Metal-Catalyzed Coupling Reactions

The chlorine atoms on this compound serve as effective handles for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org this compound can be coupled with a wide range of primary or secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., sodium tert-butoxide). libretexts.orgbeilstein-journals.orgtcichemicals.com This allows for the synthesis of more complex diamine structures, which are valuable in medicinal chemistry. The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org this compound can react with various activated alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. This reaction typically yields the trans isomer of the resulting alkene. organic-chemistry.org

Suzuki Coupling: In the Suzuki coupling, an aryl halide is reacted with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. This reaction is highly versatile for creating biaryl structures. This compound can be coupled with various aryl or vinyl boronic acids under palladium catalysis with a suitable ligand and base.

Table 2: Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnerCatalyst/LigandBaseBond Formed
Buchwald-HartwigPrimary/Secondary AminePd(OAc)₂ / XPhosNaOtBuC-N
HeckAlkenePd(OAc)₂Et₃NC-C
SuzukiBoronic AcidPd(PPh₃)₄K₂CO₃C-C

This table outlines typical conditions for key cross-coupling reactions involving aryl chlorides like this compound.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the combined influence of its three substituents. masterorganicchemistry.com

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgsavemyexams.comvaia.com

Chloro Groups (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate electron density through resonance. libretexts.orglibretexts.org

Ethyl Ester Group (-COOEt): This is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. libretexts.org

The regioselectivity of an EAS reaction (e.g., nitration, halogenation) is determined by the position that is most activated (or least deactivated). Let's analyze the positions on the ring:

Position 3: This position is ortho to the C4-Cl and meta to the -NH₂ group, C2-Cl, and -COOEt group.

Position 6: This position is ortho to the -NH₂ group and para to the C2-Cl. It is also meta to the C4-Cl and the -COOEt group.

The amino group is the most powerful activating group present. vaia.com It strongly directs incoming electrophiles to its ortho (position 6) and para (position 2, already substituted) positions. The directing effects of the chloro groups also favor these positions. Although the ester group directs meta to itself (positions 3 and 5), its influence is weaker than the powerful activating effect of the amino group.

Therefore, the most probable site for electrophilic attack is position 6 , which is ortho to the strongly activating amino group and para to one of the chloro groups. libretexts.orgyoutube.com

Reactions Leading to Heterocyclic Frameworks

The amino group of this compound is a versatile starting point for the synthesis of various fused and non-fused heterocyclic systems.

Formation of Oxadiazoles

The synthesis of 1,2,4-oxadiazoles often proceeds from an amine precursor. A common synthetic route involves the conversion of the amino group into an amidoxime, which is then cyclized with a suitable coupling partner. nih.gov

One established method is the PIDA (phenyliodine diacetate)-mediated intramolecular oxidative cyclization. rsc.org In a typical sequence applicable to this compound, the amino group would first be converted into an N-acylthiourea or a similar intermediate. This intermediate can then be reacted with hydroxylamine (B1172632) to form an amidoxime. The subsequent cyclization, often promoted by an oxidizing agent like PIDA or iodobenzene (B50100) diacetate (IBD), leads to the formation of the 3-amino-5-substituted-1,2,4-oxadiazole ring. rsc.orgnih.gov Another strategy involves the one-pot reaction of amidoximes with nitriles, catalyzed by agents like PTSA-ZnCl₂, to form 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org

Cyclization Reactions

The structure of this compound is suitable for cyclization reactions that form fused heterocyclic systems, such as quinolones. Quinolone synthesis often begins with an aniline (B41778) derivative.

For instance, in a reaction analogous to the Conrad-Limpach synthesis, the amino group of this compound could react with a β-ketoester. mdpi.com The resulting enamine intermediate can then undergo thermal or acid-catalyzed intramolecular cyclization, followed by elimination, to form a 4-quinolone derivative. The specific reaction conditions dictate the final product. For example, heating the initial adduct can lead to intramolecular cyclization and the formation of a 4-hydroxyquinolone structure. mdpi.comnih.gov

Alternatively, reactions with reagents like diethyl ethoxymethylenemalonate can lead to an intermediate that cyclizes at high temperatures to afford a 4-quinolone-3-carboxylate derivative. nih.gov These cyclization pathways provide access to a class of compounds with significant interest in pharmaceutical research. nih.gov

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of Ethyl 5-amino-2,4-dichlorobenzoate, revealing details about its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the ethyl ester group. The aromatic region would likely display two singlets for the non-equivalent protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and ethyl ester groups. The amino group protons would typically appear as a broad singlet. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons which would appear as a triplet.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments within the molecule. This includes distinct signals for the two aromatic carbons bearing hydrogen, the four aromatic carbons bonded to substituents (amino, chloro, and ester groups), the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are significantly affected by the nature of the substituents.

¹H NMR Predicted Chemical Shifts ¹³C NMR Predicted Chemical Shifts
Proton Predicted δ (ppm)
Aromatic CH6.5 - 7.5
-NH₂4.0 - 5.0 (broad)
-OCH₂CH₃~4.3 (quartet)
-OCH₂CH₃~1.3 (triplet)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in this compound by probing their characteristic vibrational modes. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of the primary amine (N-H stretching vibrations around 3300-3500 cm⁻¹), the ester carbonyl group (C=O stretching vibration around 1700-1730 cm⁻¹), and the C-O stretching of the ester at approximately 1250 cm⁻¹. stmarys-ca.eduwelcomehomevetsofnj.org Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while C-Cl stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the carbonyl stretch is also visible, the aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric N-H stretching mode of the amine may also be observed. Raman spectroscopy is particularly useful for analyzing the low-frequency modes, including those involving the chlorine substituents. libretexts.org

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H Stretch (asymmetric)~3450Weak
N-H Stretch (symmetric)~3350Moderate
Aromatic C-H Stretch3050 - 3100Strong
Aliphatic C-H Stretch2850 - 2980Moderate
C=O Stretch (Ester)1700 - 1730Moderate
C=C Aromatic Ring Stretch1500 - 1600Strong
N-H Bend (Scissoring)1600 - 1640Weak
C-O Stretch (Ester)1200 - 1300Moderate
C-N Stretch1250 - 1350Moderate
C-Cl Stretch600 - 800Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The presence of the amino group, an auxochrome, and the dichlorinated benzene ring, a chromophore, will influence the absorption maxima (λ_max). The interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the benzene ring typically results in a red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. libretexts.org

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for similar ethyl esters of benzoic acids involve the loss of the ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion, or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if an ortho-hydrogen is available. pharmacy180.commiamioh.edu In this case, fragmentation is more likely to involve the loss of the ethyl group or the entire ester side chain. The presence of the amino and chloro substituents will also influence the fragmentation pattern. pharmacy180.com

Ion Predicted m/z Description
[M]⁺234/236/238Molecular ion (isotopic pattern for 2 Cl)
[M - C₂H₅]⁺205/207/209Loss of ethyl radical
[M - OC₂H₅]⁺189/191/193Loss of ethoxy radical
[M - COOC₂H₅]⁺160/162/164Loss of the entire ester group

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of intermolecular interactions within the crystal lattice of this compound is not possible without experimental crystallographic data. Such an analysis would typically involve the identification and geometric characterization of non-covalent interactions that stabilize the crystal packing.

Based on the functional groups present in the molecule (an amino group, an ester group, and a dichlorinated aromatic ring), one could anticipate the presence of several types of intermolecular interactions:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and potentially the chlorine atoms could act as hydrogen bond acceptors. A detailed analysis would report the distances and angles of these bonds (e.g., N-H···O, N-H···Cl), which are crucial for understanding the packing motif. A data table, like the hypothetical Table 1, would be generated to summarize these geometric parameters.

π-π Stacking: The presence of the dichlorinated benzene ring suggests the possibility of π-π stacking interactions between adjacent aromatic rings. The analysis would involve calculating the centroid-to-centroid distance between stacked rings and the slip angle to determine the nature of the stacking (e.g., face-to-face, parallel-displaced).

Without the crystal structure, any discussion remains speculative.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N-H···O Data Data Data Data

Conformational Analysis in the Solid State

The conformation of this compound in the solid state would be determined by the torsion angles between the different functional groups attached to the benzene ring. Specifically, the orientation of the ethyl ester group relative to the plane of the aromatic ring is of key interest.

Torsion Angles: A crystallographic study would provide precise values for the torsion angles that define the molecular shape. For example, the angle between the plane of the benzene ring and the plane of the ester group would be a critical parameter. This would reveal whether the molecule adopts a planar or a more twisted conformation in the crystal lattice.

Molecular Planarity: The planarity of the benzene ring and the degree to which the substituent atoms (amino group, chlorine atoms, and the carbon atom of the ester group) deviate from this plane would also be analyzed.

A detailed conformational analysis requires the atomic coordinates from a solved crystal structure, which are not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of Ethyl 5-amino-2,4-dichlorobenzoate and related compounds.

Density Functional Theory (DFT) calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are utilized to optimize the molecular geometry and determine the electronic structure of molecules. researchgate.netnih.gov These studies are foundational for understanding the behavior of complex organic molecules. For analogous compounds, DFT has been successfully used to attain stable geometries and analyze electronic properties. espublisher.com The application of DFT provides a balance between computational cost and accuracy, making it a popular method for studying molecules of similar complexity. espublisher.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter. A smaller energy gap suggests higher reactivity. For similar aromatic compounds, the HOMO is often located on the benzene (B151609) ring and substituents, while the LUMO can be distributed over the entire molecule. espublisher.com The HOMO-LUMO gap for derivatives of related compounds has been found to be in the range of 3.38 to 4.01 eV. espublisher.com This analysis helps in predicting the electronic and optical properties of the molecule. espublisher.com

Table 1: Frontier Molecular Orbital Data for Related Compounds
Compound DerivativeHOMO-LUMO Gap (eV)
EPBZ-NH23.38
Other EPBZ Derivativesup to 4.01

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. researchgate.net It visually represents the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For aromatic compounds containing amino and carbonyl groups, the MEP surface typically shows negative potential (red and yellow regions) around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating these are sites for electrophilic attack. researchgate.netijstr.org Conversely, positive potential (blue regions) is often located around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and charge transfer processes within the molecule. researchgate.netijstr.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. ijstr.orgwisc.edu By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis can quantify the stabilization energies associated with electron delocalization. wisc.edu In molecules with donor and acceptor groups connected by a π-system, such as an amino group and a carbonyl group on a benzene ring, NBO analysis can elucidate the pathway of intramolecular charge transfer. ijstr.org This information is vital for understanding the molecule's electronic properties and reactivity. researchgate.net

Theoretical calculations, particularly using DFT methods, are employed to predict the vibrational frequencies of molecules. nih.gov These calculated frequencies are often scaled to improve agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net The comparison between theoretical and experimental vibrational spectra allows for a detailed assignment of the observed vibrational modes to specific molecular motions. nih.gov For similar molecules, such as 5-amino-2-chlorobenzoic acid, good agreement has been found between the calculated and experimental wavenumbers, validating the computational approach. nih.gov

Global and local reactivity descriptors derived from DFT, such as the electrophilicity index and Fukui functions, are used to predict the reactivity and selectivity of chemical reactions. The electrophilicity index provides a measure of a molecule's ability to accept electrons, while Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These descriptors are valuable in understanding the chemical behavior of a molecule and can be used to compare the reactivity of different compounds. nih.gov For instance, NBO analysis can be used to derive condensed Fukui indices, which provide insights into the nucleophilic and electrophilic reactivity of specific atomic sites. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to predict the three-dimensional structure of this compound and its behavior over time. These techniques are fundamental in predicting the molecule's conformational landscape and its interactions with other molecules.

The structure of this compound is not static; it possesses several rotatable bonds that give rise to different conformations. The primary rotations occur around the C-N bond of the amino group and the C-C and C-O bonds of the ethyl ester group. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy associated with these rotations, thereby identifying the most stable conformations and the energy barriers between them.

A theoretical study would typically generate a potential energy surface by systematically rotating the key dihedral angles. The results of such an analysis can be summarized in a table illustrating the relative energies of different conformers.

Table 1: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound

Dihedral AngleDescriptionExpected Rotational Barrier (kcal/mol)Notes
C-C-N-HRotation of the amino groupLow to moderateThe barrier would be influenced by the electronic effects of the ortho and para chlorine atoms.
Ar-C(O)-O-CH₂Rotation around the ester C-O bondModerateSteric hindrance between the ethyl group and the aromatic ring would play a significant role.
C(O)-O-CH₂-CH₃Rotation of the terminal methyl groupLowGenerally, a low barrier is expected for methyl group rotation.

Note: The values in this table are illustrative and represent typical ranges for similar functional groups in aromatic compounds. Specific computational studies are required to determine the precise values for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

In a typical molecular docking study, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a receptor. A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy. While no specific docking studies for this compound have been published, research on other substituted benzoic acid derivatives has demonstrated the utility of this approach. For example, studies on benzoic acid derivatives have shown their potential to bind to enzymes like cathepsins. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to simulate the behavior of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interaction, revealing the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Table 2: Illustrative Data from a Hypothetical Molecular Docking and Dynamics Study of this compound with a Generic Kinase Binding Site

ParameterDescriptionIllustrative Value/Observation
Docking Score Predicted binding affinity.-7.5 kcal/mol
Key Interacting Residues Amino acids in the binding pocket that form significant interactions with the ligand.Asp145 (Hydrogen Bond with amino group), Val88 (Hydrophobic interaction with dichlorophenyl ring), Leu132 (Hydrophobic interaction with ethyl group)
Hydrogen Bonds Specific hydrogen bond interactions observed.N-H...O=C (between the amino group of the ligand and the backbone carbonyl of Asp145)
RMSD of Ligand Root Mean Square Deviation of the ligand's atomic positions during MD simulation.1.2 Å (indicating a stable binding pose)

Note: The data presented in this table is for illustrative purposes only and is based on typical results from docking and MD simulations of small molecules in protein binding sites. Specific studies are needed to determine the actual interaction profile of this compound.

In Silico Mechanistic Pathway Elucidation

Computational methods can also be used to explore potential chemical reactions and metabolic pathways involving this compound. In silico mechanistic studies can predict the likelihood of different reaction pathways by calculating the activation energies of transition states.

For this compound, potential metabolic transformations could include N-acetylation of the amino group, hydrolysis of the ester, or hydroxylation of the aromatic ring. Computational chemistry can model these reactions to determine which pathways are energetically most favorable. For instance, the reactivity of substituted benzoic acids has been investigated computationally to understand their reaction kinetics.

A theoretical investigation into the metabolic fate of this compound would involve identifying potential enzymatic reactions and then using quantum mechanical calculations to model the reaction mechanism. This would provide insights into the formation of potential metabolites.

Role As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

Ethyl 5-amino-2,4-dichlorobenzoate and its corresponding acid, 5-amino-2,4-dichlorobenzoic acid, are key starting materials in the synthesis of molecules with significant pharmacological potential. nih.gov The presence of the dichloro-substituted aminobenzoate core allows for the construction of heterocyclic systems and other complex scaffolds that are central to many therapeutic agents.

A notable application of a related compound is in the synthesis of Quizartinib, a potent and selective second-generation FLT3 inhibitor used in the treatment of acute myeloid leukemia (AML). researchgate.net While the exact synthesis of Quizartinib may vary, intermediates with similar substitution patterns are crucial for building the imidazobenzothiazole core of the drug. researchgate.netcjph.com.cn The general strategy often involves the construction of a core structure which is then elaborated with various side chains to optimize binding affinity and selectivity for the target kinase. researchgate.net

The versatility of aminobenzoate derivatives extends to the synthesis of various other heterocyclic scaffolds. For instance, substituted aminobenzoic acids are used to create purinones, which have been investigated as potential FLT3 inhibitors. nih.gov The amino group allows for the formation of a pyrimidine (B1678525) ring, a common feature in many biologically active compounds. mdpi.com Furthermore, the general class of aminobenzoates is utilized in the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems that have shown promise as anticancer and anti-inflammatory agents. rsc.org

Table 1: Examples of Pharmacologically Relevant Scaffolds from Aminobenzoate Precursors

Scaffold Therapeutic Target/Application Reference
Imidazobenzothiazole FLT3 Kinase (AML) researchgate.net
Purinone FLT3 Kinase nih.gov
Thieno[2,3-d]pyrimidine Anticancer, Anti-inflammatory rsc.org
2-Aminothiazole 5-LOX Inhibitor (Asthma) researchgate.net

Applications in the Synthesis of Advanced Organic Materials

The structural features of this compound make it a candidate for the synthesis of advanced organic materials. The aromatic core and the potential for functional group transformation allow for the creation of molecules with specific electronic and photophysical properties. For example, related aminobenzoate structures are used as intermediates in the synthesis of azo dyes. google.com The amino group can be diazotized and coupled with other aromatic systems to generate highly conjugated molecules with intense colors.

The synthesis of benzoquinones, which are important in materials science and as biologically active molecules, can also involve precursors with similar substitution patterns. nih.gov The ability to introduce different functional groups onto the aromatic ring allows for the fine-tuning of the material's properties, such as its absorption spectrum, conductivity, and liquid crystalline behavior.

Utility in Functionalized Polymer Synthesis

This compound can be incorporated into polymer chains to impart specific functionalities. The amino group can act as a site for polymerization or as a point of attachment for other functional moieties after the polymer backbone has been formed. The presence of the chlorine atoms and the ester group offers further opportunities for post-polymerization modification.

While direct polymerization of this compound is not widely reported, the general class of aminobenzoates is used in the synthesis of functional polymers. These polymers can have applications in areas such as drug delivery, specialty coatings, and as components of advanced composites. The ability to tailor the properties of the polymer by incorporating specific functional monomers is a key advantage of this approach.

Role in Multi-component Reactions and Combinatorial Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient tools in modern synthetic chemistry. mdpi.com The functional groups present in this compound make it a suitable component for such reactions. For instance, the amino group can react with an aldehyde and an isocyanide in a Ugi or a similar MCR to rapidly generate complex molecular scaffolds. mdpi.com

This utility is particularly valuable in combinatorial chemistry, where the goal is to synthesize large libraries of related compounds for high-throughput screening. nih.gov By systematically varying the other components in an MCR with this compound, a diverse library of compounds can be generated. For example, variations of the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction could potentially utilize this building block to create libraries of dihydropyridines or dihydropyrimidinones, respectively, which are known to possess a wide range of biological activities. mdpi.com The synthesis of pyrazolo[3,4-b]pyridine derivatives has also been achieved through multi-component reactions, highlighting the versatility of these methods in generating diverse heterocyclic structures. mdpi.com

Table 2: Potential Multi-component Reactions Involving Aminobenzoate Scaffolds

Reaction Name Reactant Types Resulting Scaffold Reference
Ugi Reaction Amine, Aldehyde, Isocyanide, Carboxylic Acid α-Acylamino Amide mdpi.com
Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine Dihydropyridine mdpi.com
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea Dihydropyrimidinone mdpi.com

Investigations into Structure Activity Relationships and Biological Mechanism of Action

Mechanistic Studies of Bioactivity Attributed to the Amino Group

The amino group is a critical functional moiety in many biologically active molecules. In the biosynthesis of p-aminobenzoic acid (PABA), a precursor for folate enzymes in bacteria, the PabA protein functions as a glutaminase (B10826351), providing the amino group. nih.gov Studies on the E. coli PabA have shown that it requires complexation with the PabB subunit to become active. nih.gov This complex facilitates the conversion of chorismate and glutamine into 4-amino-4-deoxychorismate, a key step in PABA synthesis. nih.gov The PabA/PabB complex exhibits a high affinity with a dissociation constant (Kd) of less than 10⁻⁸ M. nih.gov The glutaminase activity of this complex is enhanced by the presence of chorismate, the substrate for PabB. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Dichlorobenzoates in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its activity. drugdesign.org

In the context of dichlorinated compounds, research on 2-phenol-4,6-dichlorophenyl-pyridines has revealed the significance of the chlorine atoms for improving the potency of topoisomerase inhibitory activity. nih.gov These studies demonstrated that most of the tested dichlorinated meta- and para-phenolic compounds showed potent and selective inhibition of topoisomerase IIα, along with significant anti-proliferative effects in cancer cell lines. nih.gov In contrast, the ortho-phenolic series exhibited dual topoisomerase inhibition but weaker anti-proliferative activity. nih.gov

Inquiry into the Mechanism of Action of Related Antiviral Sulfonamide Derivatives

Sulfonamides represent a broad class of compounds with diverse pharmacological activities, including antiviral properties. nih.gov Their mechanisms of action are varied. For instance, some sulfonamide-containing HIV protease inhibitors, such as amprenavir, directly target viral enzymes. nih.gov Other sulfonamide derivatives function as non-nucleoside reverse transcriptase inhibitors or HIV integrase inhibitors. nih.gov

A notable mechanism of action for some primary sulfonamides involves targeting the zinc finger motifs of viral proteins. By causing the ejection of zinc ions from these critical structures, they inhibit viral replication. nih.gov Additionally, some small molecule chemokine antagonists that act as HIV entry inhibitors also contain sulfonamide groups. nih.gov

A specific derivative, sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325), has demonstrated a wide range of activity against various RNA viruses, including influenza, parainfluenza, and rhinovirus, while being ineffective against DNA viruses like herpes simplex virus and adenovirus. nih.gov

Receptor-Ligand Interaction Studies (e.g., 5-HT Receptor Antagonism of Related Dichlorobenzoates)

The interaction of small molecules with receptors is a cornerstone of pharmacology. The 5-HT (serotonin) receptors, in particular, are targets for a wide array of drugs. The 5-HT₂A receptor is implicated in conditions like schizophrenia, and its modulation is a key feature of many atypical antipsychotic drugs. researchgate.net

Studies have shown that various antagonists can have different effects on 5-HT₂A receptor levels. For example, chronic administration of the selective 5-HT₂A antagonist ketanserin (B1673593) led to a significant downregulation of the receptor protein. researchgate.net In contrast, another antagonist, SR46349B, caused an upregulation of 5-HT₂A receptors. researchgate.net Molecular docking and dynamics simulations are used to understand these interactions at an atomic level and to design new antagonists with desired properties. magtechjournal.com The antagonism of drug-induced effects can be complex, with evidence suggesting the involvement of multiple 5-HT receptor subtypes. nih.gov

Mechanistic Exploration of Related Antitubercular Anthranilic Acid Derivatives

Anthranilic acid derivatives have emerged as a promising class of antitubercular agents. nih.govresearchgate.netnih.gov Initially, they were identified as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov Mycolic acids are crucial for the viability of the bacterium. nih.govresearchgate.netnih.gov

However, further investigations have revealed a more complex mechanism of action. nih.govresearchgate.netnih.gov It was discovered that the antitubercular activity of these compounds is largely due to the carboxylic acid moiety, which leads to intrabacterial acidification. nih.govresearchgate.netnih.gov This suggests that these molecules may have multiple targets within the mycobacterial cell. nih.govresearchgate.net The direct binding of a fluorinated anthranilic acid analog to MabA has been confirmed using NMR spectroscopy. nih.govnih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers a green and selective alternative to traditional chemical methods. rsc.org Hydrolases, such as proteases, esterases, and lipases, are particularly useful for transformations involving ester and amide bonds due to their lack of need for cofactors and their broad substrate specificity. unipd.it

The mechanism of these enzymes often involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the active site, which facilitates the nucleophilic attack on the carbonyl group of the substrate, forming an acyl-enzyme intermediate. unipd.it This intermediate is then typically hydrolyzed by water. unipd.it However, by using other nucleophiles, a variety of transformations can be achieved, including ammonolysis (using ammonia), aminolysis (using an amine), and hydrazinolysis (using hydrazine). unipd.it While specific chemoenzymatic synthesis routes for ethyl 5-amino-2,4-dichlorobenzoate are not detailed in the provided results, the principles of biocatalytic transformations on similar aminobenzoate structures are well-established. rsc.orgunipd.it

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways and Metabolites

No studies were identified that investigated the microbial degradation of Ethyl 5-amino-2,4-dichlorobenzoate or identified its potential metabolites.

Abiotic Degradation Mechanisms (e.g., Photolysis)

There is no available information on the abiotic degradation of this compound, including its susceptibility to photolysis.

Environmental Persistence and Transformation Kinetics

Data regarding the environmental persistence and the kinetics of transformation for this compound are not available in the public domain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.